Guanfacine

Receptor binding Pharmacodynamics Selectivity profiling

Guanfacine is the preferred α2A-adrenergic agonist for researchers investigating prefrontal cortex-mediated cognition, including spatial working memory, planning, and executive control. Unlike non-selective α2 agonists such as clonidine, guanfacine exhibits high α2A selectivity (Kd 14–31 nM for α2A vs. 1850 nM for α2B), enabling attribution of observed effects specifically to α2A receptor activation. Its extended half-life (~17 h) supports once-daily dosing paradigms. For formulation studies, note that extended-release (GXR) and immediate-release (GIR) forms are not interchangeable—GXR yields ~60% lower Cmax. Specify formulation requirements when ordering.

Molecular Formula C9H9Cl2N3O
Molecular Weight 246.09 g/mol
CAS No. 29110-47-2
Cat. No. B1203898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanfacine
CAS29110-47-2
SynonymsBS 100 141
BS-100-141
BS100141
Estulic
Guanfacine
Guanfacine Hydrochloride
Guanfacine Monohydrochloride
Hydrochloride, Guanfacine
Lon798
Monohydrochloride, Guanfacine
Tenex
Molecular FormulaC9H9Cl2N3O
Molecular Weight246.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl
InChIInChI=1S/C9H9Cl2N3O/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13/h1-3H,4H2,(H4,12,13,14,15)
InChIKeyINJOMKTZOLKMBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1mg/mL
1.39e-01 g/L

Guanfacine (CAS 29110-47-2): Compound Identity, Mechanism Class, and Core Pharmacological Distinction


Guanfacine (CAS 29110-47-2; N-amidino-2-(2,6-dichlorophenyl)acetamide) is a phenylacetyl-guanidine derivative that functions as a centrally acting α2-adrenergic receptor agonist [1]. Its defining molecular feature is its pronounced selectivity for the α2A-adrenergic receptor subtype, a distinction that fundamentally differentiates it from other α2 agonists such as clonidine and dexmedetomidine [2][3]. This selectivity profile drives its preferential engagement of postsynaptic α2A receptors in the prefrontal cortex, which is implicated in enhancing cognitive function while minimizing effects mediated by α2B and α2C receptor subtypes [4]. The compound is commercially available as both an immediate-release (IR) formulation (indicated for hypertension) and an extended-release (XR) formulation (marketed as Intuniv for ADHD), each possessing distinct pharmacokinetic parameters that critically inform their non-interchangeability [5].

Why Guanfacine Is Not Interchangeable: Receptor Subtype Specificity and Formulation Pharmacokinetics


Generic substitution among α2-adrenergic agonists is pharmacologically inappropriate due to two distinct, well-documented layers of differentiation: receptor subtype selectivity and formulation-dependent pharmacokinetics. First, guanfacine exhibits high selectivity for the α2A receptor subtype (Kd 14–31 nM), whereas clonidine binds all three α2 subtypes (α2A, α2B, α2C) with comparable affinity (Kd 71–84 nM across subtypes) [1]. This differential receptor engagement translates to divergent functional outcomes in cognitive and cardiovascular assays [2]. Second, the extended-release formulation of guanfacine (GXR) is not interchangeable on a milligram-for-milligram basis with immediate-release guanfacine (GIR) due to a 43% lower absolute bioavailability and a 60% reduction in Cmax with GXR relative to GIR [3]. These two factors—receptor-level selectivity and formulation-driven exposure differences—mean that substituting guanfacine with another α2 agonist or substituting between GIR and GXR formulations without dose adjustment introduces both efficacy and safety risks that are quantitatively predictable from the existing evidence base.

Quantitative Differentiation of Guanfacine: Evidence-Based Comparator Analysis for Procurement and Research Selection


α2A Receptor Subtype Selectivity: Guanfacine Versus Clonidine and Dexmedetomidine

Guanfacine exhibits markedly higher selectivity for the α2A-adrenergic receptor subtype relative to α2B and α2C, a profile that distinguishes it from the broader-spectrum α2 agonists clonidine and dexmedetomidine. In direct competitive binding studies, guanfacine binds α2A receptors with Kd of 14–31 nM and Ki of 72 nM, while showing substantially weaker affinity for α2B (Kd 1850 nM, Ki 1200 nM) and α2C (Kd 421 nM, Ki 2505 nM). In contrast, clonidine demonstrates comparable affinity across all three subtypes (α2A Kd 73–84 nM, α2B Kd 71 nM, α2C Kd 81 nM), and dexmedetomidine shows even greater non-selectivity [1][2]. Using computer modeling of [3H]RX821002 radioligand binding in rat kidney, guanfacine was classified as 'highly α2A-selective,' whereas clonidine was found to be 'non-selective or showed minor selectivity' for α2 subtypes [3].

Receptor binding Pharmacodynamics Selectivity profiling Alpha-2 adrenoceptor

Preservation of Cognitive Function: Guanfacine Improves Working Memory and Planning While Clonidine Impairs Performance

In a double-blind, placebo-controlled crossover study comparing guanfacine (7 and 29 μg/kg p.o.) and clonidine (0.5, 2, and 5 μg/kg p.o.) in healthy young volunteers, the compounds produced opposite effects on cognitive performance. At the highest dose tested (29 μg/kg), guanfacine significantly improved spatial working memory and planning performance. In contrast, clonidine at 0.5 and 5 μg/kg significantly disrupted spatial working memory, and at 5 μg/kg slowed responding in effortful planning tasks. Both compounds produced equivalent reductions in blood pressure and equivalent increases in subjective sedation at the highest doses tested, indicating that the cognitive divergence was not attributable to differential sedative or hypotensive effects [1]. This divergence is further corroborated by a separate study demonstrating that clonidine (5 μg/kg), but not guanfacine (29 μg/kg), decreased the number of correct responses and increased reaction latency in an attentional task requiring effortful processing [2].

Cognitive neuroscience Working memory Prefrontal cortex Attention ADHD

Extended-Release Formulation Pharmacokinetics: GXR Versus GIR Bioavailability and Cmax Differences

The extended-release formulation of guanfacine (GXR, Intuniv) and immediate-release guanfacine (GIR) exhibit clinically significant pharmacokinetic differences that preclude milligram-for-milligram substitution. According to FDA prescribing information, GXR has approximately 60% lower Cmax, 43% lower absolute bioavailability, and a delayed Tmax (3 hours later) compared to the same dose of GIR [1]. Comparative pharmacokinetic parameters for a 1 mg dose in adults are as follows: GXR Cmax = 1.0 ± 0.3 ng/mL, AUC0–∞ = 32 ± 9 ng·h/mL, Tmax = 6.0 hours, bioavailability = 46%; GIR Cmax = 2.5 ± 0.6 ng/mL, AUC0–∞ = 56 ± 15 ng·h/mL, Tmax = 3.0 hours, bioavailability = 80% [2]. The half-life of both formulations is similarly long (GXR 18 ± 4 h; GIR 16 ± 3 h), indicating that the difference is primarily in the rate and extent of absorption, not elimination [2].

Pharmacokinetics Formulation science Bioavailability Drug delivery ADHD

Extended Plasma Half-Life: Guanfacine Versus Clonidine and Dexmedetomidine

Guanfacine possesses a substantially longer elimination half-life compared to other α2-adrenergic agonists, a pharmacokinetic property that directly impacts dosing frequency and risk of rebound hypertension upon discontinuation. Guanfacine exhibits an average elimination half-life of approximately 17 hours (range 10–30 hours) in adults with normal renal function, and 13–14 hours in pediatric populations [1][2]. In contrast, clonidine has a half-life of 12.7–13.7 hours in adults, and dexmedetomidine has a markedly shorter half-life of approximately 2.8 hours, necessitating continuous intravenous infusion for therapeutic applications [3]. The longer half-life of guanfacine enables once-daily oral dosing, reduces peak-to-trough fluctuations in plasma concentration, and is a primary factor cited in its lower incidence of rebound hypertension upon treatment discontinuation compared to clonidine [4].

Pharmacokinetics Elimination half-life Dosing frequency Sustained exposure

Evidence-Defined Application Scenarios for Guanfacine in Research and Clinical Procurement


Prefrontal Cortex-Dependent Cognitive Enhancement Studies Requiring α2A Selectivity Without Cognitive Impairment

Researchers investigating prefrontal cortical functions including spatial working memory, planning, and executive control should prioritize guanfacine over clonidine or other non-selective α2 agonists. The evidence demonstrates that at doses producing equivalent cardiovascular and sedative effects, guanfacine (29 μg/kg) improves spatial working memory and planning performance while clonidine impairs these same functions [1]. This dissociation is attributed to guanfacine's high α2A selectivity (Kd 14–31 nM for α2A; 1850 nM for α2B; 421 nM for α2C) compared to clonidine's non-selective binding across α2A, α2B, and α2C subtypes [2]. For procurement, this justifies the selection of guanfacine for behavioral pharmacology, neuroimaging, and electrophysiology studies targeting prefrontal cortex-mediated cognition.

Once-Daily Dosing Regimens Requiring Extended Plasma Half-Life and Reduced Rebound Risk

Guanfacine's extended elimination half-life of approximately 17 hours (adults) and 13–14 hours (pediatric) makes it the preferred α2 agonist for research or therapeutic applications requiring once-daily oral dosing with sustained 24-hour target engagement [3][4]. This pharmacokinetic profile is approximately 1.3-fold longer than clonidine and 6-fold longer than dexmedetomidine, the latter of which is limited to intravenous infusion due to its 2.8-hour half-life [5]. The extended half-life also contributes to a lower incidence of rebound hypertension upon discontinuation, a property documented in preclinical pharmacology studies [6]. For clinical trials evaluating hypertension or ADHD, the extended-release formulation (GXR) provides once-daily dosing convenience with predictable exposure.

Formulation-Specific Studies Differentiating Immediate-Release and Extended-Release Guanfacine Pharmacokinetics

Investigators conducting formulation science, bioequivalence, or drug delivery studies must recognize that GXR (Intuniv) and GIR are not interchangeable on a milligram-for-milligram basis. GXR provides approximately 60% lower Cmax and 43% lower absolute bioavailability compared to the same dose of GIR [7]. Specifically, a 1 mg GXR dose yields Cmax of 1.0 ng/mL and bioavailability of 46%, whereas 1 mg GIR yields Cmax of 2.5 ng/mL and bioavailability of 80% [8]. This evidence mandates that procurement specifications, dosing protocols, and study designs explicitly account for formulation identity, as substitution without dose adjustment will produce unintended differences in systemic exposure and clinical effect.

Comparative α2-Adrenergic Pharmacology Studies Requiring Subtype-Selective Versus Non-Selective Tool Compounds

For basic pharmacology research aimed at dissecting the functional roles of α2-adrenergic receptor subtypes (α2A, α2B, α2C), guanfacine serves as a critical α2A-selective tool compound. Computer modeling of competitive radioligand binding confirms guanfacine is 'highly α2A-selective,' while clonidine is 'non-selective' and ARC 239 and prazosin are α2B-selective [9]. This selectivity profile enables researchers to attribute observed effects specifically to α2A receptor activation, avoiding the confounding contributions of α2B- and α2C-mediated pathways that occur with non-selective agonists such as clonidine or dexmedetomidine. Procurement for such studies should specify guanfacine as the α2A-preferring positive control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Guanfacine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.